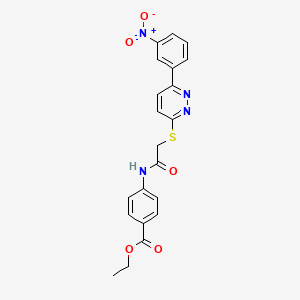

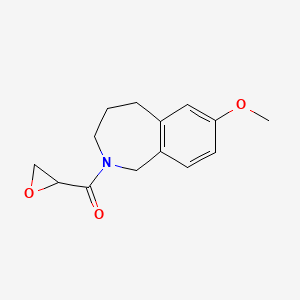

![molecular formula C14H16ClN3O2 B2744705 N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide CAS No. 941923-22-4](/img/structure/B2744705.png)

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide” is a chemical compound with the molecular formula C14H16ClN3O2. It is related to a series of compounds that have been synthesized and evaluated for their in vitro anti-HIV-1 activity .

Synthesis Analysis

The synthesis of related compounds involves the creation of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings . The synthesized compounds were characterized by 1H-NMR, FTIR, and elemental analysis .Molecular Structure Analysis

The molecular structure of “N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide” and related compounds has been studied using various physicochemical methods .Chemical Reactions Analysis

The chemical reactions involving these compounds include the chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones . Preliminary experimental investigation suggests a radical mechanistic pathway for these transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide” and related compounds have been characterized by various methods, including 1H-NMR, FTIR, and elemental analysis .Applications De Recherche Scientifique

Synthesis Techniques

Researchers have developed several methodologies for synthesizing pyrimidinone derivatives, including N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide, highlighting the chemical versatility and potential for structural modification of this compound. For example, the direct SNAr displacement of 2-methylthio-4-pyrimidinones in pivalic acid has been used to access functionalized pyrimidinones and pyrimidines, showcasing a pathway to explore structure-activity relationships (Maddess & Carter, 2012). Additionally, a simple methodology involving Fe(NO3)3 in MeOH at room temperature has been discovered for the hydrolysis of pivalamide, including derivatives of 2-pivalamido-3H-pyrimidin-4-one, demonstrating a convenient route for generating the corresponding amine (Bavetsias, Henderson, & McDonald, 2004).

Biological and Chemical Activities

The compound has also been evaluated for its potential biological activities. In one study, a dideazatetrahydrofolate analogue, structurally related to N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide, was identified as an inhibitor of thymidylate synthase, pointing to antitumor properties and suggesting its candidacy for clinical evaluation (Taylor et al., 1992). Furthermore, synthesis and antimicrobial activity studies of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from materials like 2-chloro-6-ethoxy-4-acetylpyridine, have demonstrated good antibacterial and antifungal activities, indicating the potential of such compounds in developing new antimicrobial agents (Hossan et al., 2012).

Analytical and Synthetic Applications

On the analytical front, nonaqueous capillary electrophoresis has been utilized for the separation of imatinib mesylate and related substances, including N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide derivatives, demonstrating the technique's effectiveness in quality control and research applications involving similar compounds (Ye et al., 2012).

Mécanisme D'action

Target of Action

The primary targets of N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide are currently unknown. This compound belongs to the class of pyrido[1,2-a]pyrimidines, which are known to exhibit a broad range of biological activities . .

Mode of Action

Compounds with similar structures are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function

Biochemical Pathways

Pyrido[1,2-a]pyrimidines are known to be involved in a variety of biological processes, including antifungal and hypoglycemic activity, as well as being effective in the treatment of atherosclerosis . .

Result of Action

Based on the known activities of similar compounds, it could potentially have a range of effects, such as inhibiting the growth of certain types of fungi or reducing blood glucose levels . .

Orientations Futures

Propriétés

IUPAC Name |

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2/c1-8-11(17-13(20)14(2,3)4)12(19)18-7-9(15)5-6-10(18)16-8/h5-7H,1-4H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOVOFJXZNZITI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2744627.png)

![6-[[5-butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2744631.png)

![Methyl 2-[2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2744632.png)

![8-{[2-Methyl-5-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2744633.png)

![4-[(4-Tert-butylphenyl)methoxy]-7-(trifluoromethyl)quinoline](/img/structure/B2744634.png)

![ethyl 4-((4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-4-oxobutanoate](/img/structure/B2744635.png)

![[(Z)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] 4-methylbenzoate](/img/structure/B2744638.png)

![N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2744642.png)